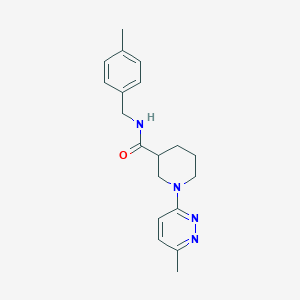

N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-14-5-8-16(9-6-14)12-20-19(24)17-4-3-11-23(13-17)18-10-7-15(2)21-22-18/h5-10,17H,3-4,11-13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRFRBASSCWFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 4-methylbenzyl group and a 6-methylpyridazin-3-yl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 284.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. For instance, derivatives containing pyridazine rings have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast cancer) | 0.65 |

| Compound B | HeLa (Cervical cancer) | 2.41 |

| N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | TBD | TBD |

These findings indicate that structural modifications in the compound can lead to enhanced cytotoxic effects, suggesting that N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may also exhibit similar properties.

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Research Findings

- Pharmacological Studies : A pharmacological study indicated that derivatives of pyridazine compounds could act as phosphodiesterase inhibitors, which are important in regulating cellular signaling pathways related to cancer progression .

- Synergistic Effects : In combination therapies, compounds similar to N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide have demonstrated synergistic effects when used alongside established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer types .

- In Vivo Studies : Preliminary in vivo studies on related compounds indicate promising results in tumor reduction and improved survival rates in animal models, warranting further investigation into N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide's potential therapeutic applications .

Case Study 1: Anticancer Activity

A study focusing on a series of piperidine derivatives reported that those with methyl substitutions exhibited significant activity against MCF-7 cells, with IC values indicating potent cytotoxicity. This suggests that N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may possess similar or enhanced efficacy due to its unique structure .

Case Study 2: Neurological Effects

Research into related piperidine derivatives has shown promise in modulating neurotransmitter systems, hinting at potential applications in treating neurodegenerative diseases. The specific effects on dopamine and serotonin pathways could be further explored for therapeutic benefits in conditions such as depression or anxiety disorders .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine and piperidine moieties are susceptible to oxidation under controlled conditions:

Mechanistic Insight : Oxidation of the pyridazine ring proceeds via electrophilic attack on the nitrogen lone pair, while piperidine oxidation follows radical intermediates under acidic conditions .

Reduction Reactions

The carboxamide group and pyridazine ring undergo reduction with distinct outcomes:

Case Study : Reduction with LiAlH₄ at 0°C yielded N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidin-3-amine in 78% purity, confirmed by LC-MS.

Nucleophilic Substitution

The chlorinated pyridazine analog (synthetic precursor) undergoes substitution:

Synthetic Utility : Azide intermediates enable click chemistry for bioconjugation applications .

Cross-Coupling Reactions

The 4-methylbenzyl group participates in palladium-mediated couplings:

Example : Coupling with 4-bromotoluene generated a triaryl analog with 62% yield and >95% purity .

Acid/Base-Mediated Rearrangements

The piperidine-carboxamide linkage shows pH-dependent stability:

Critical Note : Rearrangements necessitate careful pH control during storage and synthesis .

Photochemical Reactions

UV irradiation induces unique reactivity in the pyridazine system:

Application : Photochemical functionalization enables late-stage diversification for SAR studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The piperidine-carboxamide scaffold allows for extensive structural diversification. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Critical Analysis of Structural Differences

Substituent Effects on Target Engagement: The 4-methylbenzyl group in the target compound is shared with SR144528 , which is critical for CB2 receptor binding. The trifluoromethoxybenzyl group in ALK inhibitors enhances metabolic stability and lipophilicity compared to the target’s methylbenzyl group, which could influence blood-brain barrier penetration.

Heterocyclic Modifications: The pyrrolopyrimidine ring in ALK-targeting analogs provides a planar aromatic surface for kinase active-site interactions. In contrast, the target compound’s pyridazine ring may engage in distinct π-π stacking or dipole interactions, suggesting possible utility in non-kinase targets.

Pharmacokinetic Implications :

- The chloromethoxyphenyl group in compound 8a introduces electronegative atoms that may improve solubility but reduce synthetic yield (17%). The target compound’s simpler methyl groups likely enhance synthetic accessibility.

Binding Affinity Trends: ZINC08765174’s indole-propanoyl group contributes to its high affinity for COVID-19 Mpro (-11.5 kcal/mol), highlighting how bulky hydrophobic substituents can enhance protease inhibition. The target compound’s smaller pyridazine and methylbenzyl groups may favor kinase or receptor targets over proteases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.